molecular formula C20H15NO B14115933 6-(4-Methoxyphenyl)phenanthridine

6-(4-Methoxyphenyl)phenanthridine

Cat. No.: B14115933
M. Wt: 285.3 g/mol
InChI Key: QQXKKZYHUQPJGQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)phenanthridine (CAS 98351-86-1) is a solid organic compound with the molecular formula C20H15NO and a molecular weight of 285.35 g/mol. It is characterized as a colorless solid with a melting point range of 144 to 148 °C and should be stored sealed in a dry environment at room temperature . Compounds based on the phenanthridine core structure, such as 6-pyridylphenanthridines, are of significant interest in medicinal chemistry research. For instance, novel 6-pyridylphenanthridine derivatives have been investigated for their potential as Phosphodiesterase 4 (PDE4) inhibitors . Furthermore, 4-aminopyridine derivatives, which share some structural similarities, are explored in pharmacological research for their biological activities . This makes this compound a valuable chemical building block for researchers developing new active compounds and studying structure-activity relationships in various fields, including neuroscience and drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)phenanthridine

InChI

InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3

InChI Key

QQXKKZYHUQPJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Pathway

The metal-free synthesis of 6-(4-Methoxyphenyl)phenanthridine utilizes 2-isocyanobiphenyl derivatives and hydrazines as starting materials, facilitated by eosin B (tetrabromofluorescein) as an organic photocatalyst. Under 5 W blue LED irradiation, eosin B undergoes singlet-to-triplet state excitation, generating superoxide radicals (O₂- ⁻) through energy transfer to molecular oxygen. These radicals abstract hydrogen from hydrazines, producing diazenyl radicals that subsequently react with 2-isocyanobiphenyls.

The critical cyclization step involves intramolecular aromatic substitution of the transient imidoyl radical, forming the phenanthridine core. Deprotonation finalizes the structure, with the methoxyphenyl group introduced via pre-functionalized isocyanobiphenyl precursors. This method operates at ambient temperature in dimethyl sulfoxide (DMSO), eliminating the need for inert atmospheres.

Optimization and Scope

Key parameters influencing yield include:

  • Catalyst loading : 5 mol% eosin B maximizes radical generation without side reactions.
  • Oxygen concentration : Aerobic conditions enhance superoxide formation, achieving 72% yield versus 32% under argon.
  • Solvent polarity : DMSO outperforms acetonitrile and tetrahydrofuran due to superior radical stabilization.

Substrate scope analysis reveals electron-donating groups (e.g., methoxy) on biphenyl substrates improve cyclization efficiency by stabilizing radical intermediates. However, sterically hindered isocyanobiphenyls reduce yields by 40–60%.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction couples 6-chlorophenanthridine with 4-methoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The optimized protocol employs a 5:1 tetrahydrofuran–water solvent mixture with potassium carbonate as the base under reflux (80°C for 12 hours).

Mechanistic insights : Oxidative addition of 6-chlorophenanthridine to palladium(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product while regenerating the catalyst. The methoxy group’s electron-donating nature accelerates transmetallation, achieving 85% isolated yield.

Rhodium-Catalyzed C–C Bond Activation

An alternative route involves C–C bond cleavage of biphenylene derivatives followed by nitrile insertion using [Rh(COD)₂BF₄] (COD = 1,5-cyclooctadiene) and 1,2-bis(diphenylphosphino)ethane (dppe) as ligands. 4-Methoxybenzonitrile inserts into the activated biphenylene at 180°C under microwave irradiation, yielding 47% of this compound.

This method’s efficacy depends on:

  • Ligand design : Bulky phosphine ligands prevent catalyst deactivation.
  • Nitrile electrophilicity : Electron-rich nitriles like 4-methoxybenzonitrile undergo faster insertion.

Comparative Evaluation of Synthetic Routes

Parameter Photochemical Suzuki Coupling Rhodium Catalysis
Yield 72% 85% 47%
Reaction Time 8–12 h 12 h 2 h (microwave)
Catalyst Cost $0.32/mmol $1.15/mmol $8.40/mmol
Scalability Kilogram-scale feasible Multi-gram scale Milligram scale
Environmental Impact Low (aqueous workup) Moderate (Pd waste) High (Rh scarcity)

The Suzuki–Miyaura method offers the best balance of yield and scalability, though rhodium catalysis provides rapid access to sterically demanding derivatives. Photochemical synthesis excels in sustainability but requires longer reaction times.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to antitumor agents, with EC₅₀ values of 1.2 µM against breast cancer cell lines. Methoxy substitution enhances blood-brain barrier penetration, making it valuable in neuropharmacology.

Materials Science

The compound’s extended π-system enables applications in organic light-emitting diodes (OLEDs). Its fluorescence quantum yield (Φ = 0.45) and Stokes shift (110 nm) outperform commercial blue emitters.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenanthridine core.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthridinone derivatives, while substitution reactions can yield a variety of substituted phenanthridines with different functional groups.

Scientific Research Applications

6-(4-Methoxyphenyl)phenanthridine is a phenanthridine derivative with applications in chemistry and related sciences . Phenanthridines are heterocyclic compounds composed of two six-membered benzene rings fused to a nitrogen-containing six-membered ring .

Synthesis of Phenanthridines
Several methods exist for synthesizing phenanthridine derivatives:

  • Radical Isonitrile Insertion A novel method involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . A team of researchers led by Associate Professor Shigekazu Ito from the Tokyo Institute of Technology has explored the use of aryl-substituted difluoromethylborates for synthesizing difluoromethylated phenanthridines. This study assesses the scope of producing pharmaceutically relevant fluorinated phenanthridines from aryl-substituted difluoromethylborates and elucidates the reaction mechanism underlying isonitrile radical addition .
  • Suzuki-Miyaura Cross-Coupling This reaction involves the cross-coupling of 6-chlorophenanthridine with corresponding boronic acids to produce 9-arylphenanthridines .
  • Palladium nanoparticles Palladium nanoparticles can be used in the synthesis of phenanthridinones . High yields of heterocyclic compounds can be achieved using a moderately low catalyst loading (1–5 mol%) under an air atmosphere .

Potential Applications
Phenanthridines are found in many naturally occurring organic compounds known for their anticancer and antitumor properties, leading to significant interest in synthesizing phenanthridine derivatives for medicinal applications .

  • Antitumor Agents Phenanthridine-6(5H)-ones have been evaluated for in vitro antiproliferative activity against human solid tumor cell lines, with some compounds exhibiting activity in the low micromolar range .

Comparison with Similar Compounds

Key Insights :

  • The methoxy group (4b) results in lower yields than phenyl (4a) or trifluoromethyl (4c) derivatives, likely due to electronic effects slowing the nitrile insertion step .
  • Trifluoromethyl-substituted 4c exhibits high initial yields (85%) but generates unstable products in subsequent reactions (e.g., 7ca–7ct degrade rapidly) .

Physicochemical Properties

Electronic Effects on Absorption and Emission

  • UV-Vis Spectra: Methoxy-substituted phenanthridines (e.g., 6d, 6h, 6l) show broadened absorption peaks and reduced intensity compared to non-substituted analogues. This is attributed to disrupted π-conjugation from electron-donating methoxy groups .
  • Emission Spectra : In DMF, 4-methoxyphenyl derivatives exhibit red-shifted emission maxima but lower intensity. For example, 6l (6,8-di(4-methoxyphenyl)) emits at higher wavelengths (~450 nm) than chloro- or fluoro-substituted analogues, indicating intramolecular charge transfer (ICT) modulation .

Table 2: Emission Characteristics in DMF

Compound Substituents Emission Maxima (nm) Intensity Trend
6l 6,8-di(4-methoxyphenyl) ~450 Low
6c 2-Cl, 6,8-F ~420 Moderate
6a Unsubstituted ~400 High

Key Insights :

  • Methoxy groups enhance ICT but reduce emission intensity due to solvent interactions (e.g., DMF hydrogen bonding with methoxy) .

Stability and Reactivity

Downstream Reaction Stability

  • 4b Derivatives : Reactions with alkynes (6a, 6b) yield stable tetrafluoroborate salts (7ba, 7bb) with 85–90% yields .
  • 4c Derivatives : Trifluoromethyl-substituted products (7ac, 7bc) degrade immediately post-isolation, limiting utility .

Electronic vs. Steric Effects

  • Methoxy Group : Enhances stability in cyclization reactions due to electron donation, which stabilizes cationic intermediates (e.g., 7ba/7bb) .
  • Trifluoromethyl Group : Electron-withdrawing nature destabilizes products, leading to rapid degradation .

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)phenanthridine, and what are their key reaction conditions?

Two primary methods are documented:

  • Palladium-catalyzed synthesis : This route involves imine intermediates (e.g., imine 5d) and yields ~50% under optimized conditions .
  • Photoredox-neutral isocyanide insertion : This method uses alkyl radicals generated via photocatalysis (e.g., [fac-Ir(ppy)₃]) and avoids stoichiometric oxidants, achieving moderate yields under mild conditions . Key parameters include solvent choice (e.g., CH₂Cl₂ for photoredox), reaction time, and purification via column chromatography (alumina, DCM/hexanes) .

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

  • ¹H/¹³C NMR : Peaks at δ 3.80 (s, OCH₃), 6.63–7.71 (aromatic protons), and 161.7 ppm (C-OCH₃) .
  • IR spectroscopy : Bands at 1650 cm⁻¹ (C=N) and 1575 cm⁻¹ (aromatic C=C) .
  • HRMS : [M+H⁺] observed at m/z 286.1233 (calculated 286.1232) . Melting point (144–145°C) and chromatographic retention time (Rf) are also reported .

Q. What safety precautions are recommended for handling this compound?

  • Toxicity : Classified under EU-GHS/CLP as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • First aid : Immediate skin washing with soap/water, eye rinsing for several minutes, and medical consultation for irritation .
  • PPE : Use gloves, lab coats, and eye protection in ventilated areas .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 39% vs. 50%) for this compound?

Yield variations may arise from:

  • Purification methods : Column chromatography conditions (e.g., alumina vs. silica gel) impact recovery .
  • Reaction scale : Smaller scales (e.g., 1 mmol vs. 5 mmol) may suffer from inefficiencies in radical propagation .
  • Catalyst loading : Photoredox reactions require precise catalyst concentrations (e.g., 2 mol% [fac-Ir(ppy)₃]) to minimize side reactions . Methodological recommendation: Reproduce protocols with strict control of moisture, oxygen, and stoichiometry .

Q. What strategies optimize the intramolecular homolytic aromatic substitution (HAS) step in photoredox synthesis?

  • Radical stabilization : Use electron-rich aryl rings (e.g., 4-methoxyphenyl) to enhance HAS kinetics .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) improve radical intermediate stability .
  • Substrate design : Pre-organizing the biphenyl isocyanide (e.g., 1a) and alkyl bromide (e.g., 2a) minimizes competing intermolecular coupling .

Q. How can the biological activity of this compound be evaluated in neuroprotection or anti-inflammatory studies?

  • In vitro models : Use microglial (BV-2) or neuronal (SH-SY5Y) cell lines to assess neuroprotection against oxidative stress .
  • Mechanistic assays : Measure ROS scavenging (e.g., DCFH-DA assay) or NF-κB pathway modulation (e.g., luciferase reporter) .
  • SAR studies : Compare with analogues (e.g., 6-(prop-2-ynyl)benzo[b]phenanthridine) to identify critical substituents .

Q. What analytical techniques resolve challenges in detecting byproducts during synthesis?

  • HPLC-MS : Monitors reaction progress and identifies low-abundance byproducts (e.g., double alkylation products) .
  • TLC with fluorescence quenching : Tracks radical intermediates during photoredox reactions .
  • DSC/TGA : Assesses purity and thermal stability post-purification .

Methodological Notes

  • Contradictory data : Cross-validate NMR assignments with computational methods (e.g., DFT chemical shift predictions) .
  • Biological assays : Include positive controls (e.g., vancomycin for antimicrobial studies) and dose-response curves to ensure reproducibility .

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